molecular formula C12H13F3N2O3 B1402983 Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate CAS No. 1391738-67-2

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate

Cat. No.: B1402983
CAS No.: 1391738-67-2
M. Wt: 290.24 g/mol
InChI Key: QLDVWDOCNPIXPQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate is a chemical compound with the molecular formula C12H13F3N2O3 and a molecular weight of 290.24 g/mol . This compound is known for its unique structure, which includes a trifluoroacetyl group and a pyridinylcarbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(2,2,2-trifluoroacetyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[3-(2,2,2-trifluoroacetyl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-8-4-5-16-6-7(8)9(18)12(13,14)15/h4-6H,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDVWDOCNPIXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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